molecular formula C31H27ClFNO5 B12468633 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12468633
M. Wt: 548.0 g/mol
InChI Key: QPLKZPTUMFSLFP-UHFFFAOYSA-N
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Description

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound that features multiple functional groups, including a chloro group, a fluorophenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate typically involves multi-step organic reactions. The starting materials might include 4-chlorobutyryl chloride, 4-fluoroaniline, and 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoic acid. The reactions may involve acylation, esterification, and condensation steps under controlled conditions such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity. The process might include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to remove oxygen atoms or reduce double bonds.

    Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions would vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved might include inhibition or activation of these targets, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl benzoate
  • 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-2H-isoindol-2-yl)benzoate

Uniqueness

The uniqueness of 4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl 4-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C31H27ClFNO5

Molecular Weight

548.0 g/mol

IUPAC Name

[4-chloro-1-(4-fluorophenyl)-1-oxobutan-2-yl] 4-(1,3-dioxo-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C31H27ClFNO5/c32-17-16-27(28(35)20-6-11-23(33)12-7-20)39-31(38)21-8-13-24(14-9-21)34-29(36)25-15-10-22(18-26(25)30(34)37)19-4-2-1-3-5-19/h1-9,11-14,22,25-27H,10,15-18H2

InChI Key

QPLKZPTUMFSLFP-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1C3=CC=CC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)C(=O)OC(CCCl)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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